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Compound of Interest

Compound Name:
4-Phenyltetrahydro-2H-pyran-4-

carbonitrile

Cat. No.: B1585326 Get Quote

The pyran ring is a foundational six-membered oxygen-containing heterocycle that serves as a

privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its derivatives are abundant in nature

within structures like flavonoids, coumarins, and xanthones, and they exhibit a vast array of

pharmacological activities.[1][2][4] The introduction of a phenyl group at the 4-position of the

pyran ring creates a class of compounds—4-phenylpyran derivatives—with significant

therapeutic potential, particularly in oncology and inflammatory diseases. This guide provides

an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering

insights into how specific structural modifications influence their biological efficacy.

Part 1: Anticancer Activity of 4-Phenylpyran
Derivatives
The development of novel anticancer agents is a primary focus of research involving pyran-

based scaffolds.[2][3] Derivatives of 4-phenylpyran have demonstrated potent cytotoxicity

against a range of human cancer cell lines, including those of the breast, colon, and lungs.[6][7]

[8] The mechanism often involves the disruption of critical cellular processes, such as

microtubule formation or the inhibition of key signaling proteins like kinases.[6][9]

Key Structural-Activity Relationship Insights
The anticancer potency of 4-phenylpyran derivatives is highly dependent on the nature and

position of substituents on both the pyran core and the 4-phenyl ring.
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Substitutions on the 4-Phenyl Ring: The electronic and steric properties of substituents on

the 4-phenyl moiety are critical.

Methoxy Groups: The presence of methoxy (-OCH₃) groups often enhances anticancer

activity. For instance, in a series of 4-phenyl-2-quinolone derivatives (a related scaffold), a

6-methoxy group on the quinolone ring combined with a 3'-methoxy group on the 4-phenyl

ring resulted in a compound with excellent activity against colorectal (COLO205) and non-

small-cell lung cancer (H460) cell lines.[6]

Halogens: Halogen atoms can modulate the lipophilicity and electronic properties of the

molecule, influencing its ability to cross cell membranes and interact with its target.

Modifications of the Pyran Ring System: Fusing the pyran ring with other heterocyclic

systems or modifying its substituents can dramatically alter biological activity.

Fused Ring Systems: 6-Phenyl-4H-furo[3,2-c]pyran-4-one derivatives have been

synthesized and identified as potent and highly selective anti-breast cancer agents,

particularly against the SK-BR-3 cell line.[7]

Amino and Cyano Groups: The presence of amino (-NH₂) and cyano (-CN) groups on the

pyran ring, often introduced via multicomponent reactions, is a common feature in

bioactive 4H-pyran derivatives. These groups can act as hydrogen bond donors and

acceptors, facilitating interactions with biological targets.[8]

Comparative Anticancer Activity Data
The following table summarizes the in vitro activity of representative 4-phenylpyran and related

derivatives against various cancer cell lines.
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Compound
Class

Derivative/Sub
stituents

Cancer Cell
Line

Activity
(IC₅₀/ED₅₀ in
µM)

Reference

4-Phenyl-2-

quinolone

6-methoxy-4-(3'-

methoxyphenyl)

COLO205

(Colorectal)
0.32 [6]

6-methoxy-4-(3'-

methoxyphenyl)
H460 (Lung) 0.89 [6]

4-(2',4'-

dimethoxyphenyl

)-5,7-dimethoxy

COLO205

(Colorectal)
7.85 [6]

6-Phenyl-4H-

furo[3,2-c]pyran-

4-one

Compound 25
SK-BR-3

(Breast)
0.28 [7]

Compound 27
SK-BR-3

(Breast)
0.44 [7]

4H-Pyran Derivative 4d
HCT-116

(Colorectal)
75.1 [8]

Derivative 4k
HCT-116

(Colorectal)
85.88 [8]

Visualizing the Core Scaffold for Anticancer SAR
The diagram below illustrates the generalized scaffold of a 4-phenylpyran derivative,

highlighting the key positions where structural modifications influence anticancer activity.
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Caption: General scaffold of 4-phenylpyran derivatives for anticancer SAR.

Part 2: Anti-inflammatory Activity of 4-Phenylpyran
Derivatives
Chronic inflammation is a key driver of numerous diseases. While direct SAR studies on 4-

phenylpyran derivatives as anti-inflammatory agents are less prevalent, the broader class of

pyran-containing molecules and related heterocyclic compounds, such as pyrazoles and

pyrroles, show significant promise.[10][11][12] The anti-inflammatory effects are often mediated

through the inhibition of pathways involving cyclooxygenase (COX) enzymes or the modulation

of pro-inflammatory cytokines.[12][13]

Key Structure-Activity Relationship Insights
Based on related heterocyclic systems, the following SAR principles can be extrapolated for

the design of 4-phenylpyran anti-inflammatory agents:

Acidic Moieties: The presence of a carboxylic acid or a bioisostere is a common feature in

many non-steroidal anti-inflammatory drugs (NSAIDs).[13] Incorporating an acidic side chain,

for example, on the phenyl ring or another position of the pyran scaffold, could be a viable

strategy to enhance COX inhibition.

Diaryl Substitution: A 4,5-diaryl substitution pattern is effective in some pyrrole-based anti-

inflammatory agents.[10] This suggests that the 4-phenyl group in the pyran series is a
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crucial pharmacophoric element, and further substitution on the pyran ring with another

aromatic group could be beneficial.

Lipophilicity and Substituent Size: Quantitative structure-activity relationship (QSAR) studies

on related compounds suggest that activity can be correlated with the lipophilicity and molar

refractivity of substituents.[10] For instance, smaller, electron-withdrawing groups like

halogens on aromatic rings often lead to potent compounds.[10]

Part 3: Experimental Protocols for Biological
Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-

validated experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT
Assay)
This protocol is used to determine the concentration at which a compound inhibits cancer cell

growth by 50% (IC₅₀).

Objective: To measure the antiproliferative effect of 4-phenylpyran derivatives on a selected

cancer cell line.

Methodology:

Cell Culture: Culture human cancer cells (e.g., HCT-116, SK-BR-3) in appropriate media

supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and

incubate at 37°C in a humidified 5% CO₂ atmosphere.

Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them

into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

Compound Treatment: Prepare serial dilutions of the test compounds in culture media.

Replace the media in the wells with the media containing the test compounds at various

concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive

control (e.g., Doxorubicin).
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Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well

to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the log of the compound concentration and determine the IC₅₀

value using non-linear regression analysis.

Visualizing the MTT Assay Workflow
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Caption: Step-by-step workflow for the MTT cytotoxicity assay.
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Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel

compounds.[11][12]

Objective: To assess the ability of 4-phenylpyran derivatives to reduce acute inflammation.

Methodology:

Animal Acclimatization: Use Wistar rats (180-200 g) and acclimatize them for at least one

week with free access to food and water.

Grouping and Fasting: Divide animals into groups (n=6): Vehicle control, positive control

(e.g., Diclofenac, 25 mg/kg), and test groups receiving different doses of the 4-phenylpyran

derivative (e.g., 10, 20, 40 mg/kg). Fast the animals overnight before the experiment.

Compound Administration: Administer the test compounds and controls orally (p.o.) or

intraperitoneally (i.p.).

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1%

carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of

each rat.

Edema Measurement: Measure the paw volume immediately before the carrageenan

injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a

plethysmometer.

Data Analysis: Calculate the percentage of edema inhibition for each group at each time

point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average

increase in paw volume in the control group and Vt is the average increase in paw volume in

the treated group.

Visualizing the Paw Edema Assay Workflow
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Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions
The 4-phenylpyran scaffold represents a versatile and promising starting point for the

development of new therapeutic agents. SAR studies have clearly demonstrated that

substitutions on both the phenyl and pyran rings are critical determinants of biological activity,

particularly for anticancer applications. Methoxy-substituted analogs consistently show high

potency, and the fusion of the pyran ring to other systems can enhance selectivity.

Future research should focus on:
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Expanding the Chemical Space: Synthesizing novel derivatives with diverse substituents to

build more comprehensive QSAR models.

Mechanism of Action Studies: Elucidating the precise molecular targets (e.g., specific

kinases, receptors) to enable rational, target-based drug design.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion

(ADME) properties of lead compounds to improve their drug-likeness and potential for in vivo

efficacy.

By integrating synthetic chemistry with robust biological evaluation, the full therapeutic potential

of 4-phenylpyran derivatives can be realized, paving the way for the next generation of targeted

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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